Baumycin C2

Übersicht

Beschreibung

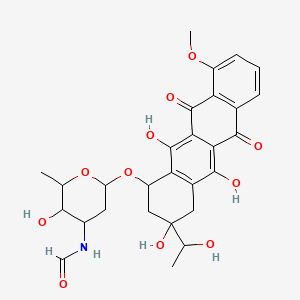

Baumycin C2 is a natural product with significant biological activity, belonging to the anthracycline family of antibioticsThis compound is structurally related to daunomycin and contains glycoside moieties, which contribute to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Baumycin C2 is isolated from the culture broths of the bacterium Streptomyces coeruleorubidus. The strain is shake-cultured on a rotary-shaking machine at 28°C for 7 days in a medium containing sucrose, soybean meal, sodium chloride, calcium carbonate, copper sulfate, manganese chloride, and zinc sulfate. The pH of the medium is maintained at 7.4. Orange-red pigments are extracted from the mycelium mass and the culture filtrate using acetone or chloroform. These pigments are then separated into components by silica gel thin-layer chromatography .

Industrial Production Methods: The industrial production of this compound follows similar procedures to the laboratory methods, with larger-scale fermentation and extraction processes. The culture broth is filtered, and the pigments are extracted multiple times with acetone and chloroform. The extracts are then concentrated under reduced pressure and further purified using silica gel chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Baumycin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium cyanide to replace specific functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Baumycin C2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying anthracycline antibiotics and their chemical properties.

Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential as an antitumor agent due to its structural similarity to daunomycin.

Industry: Utilized in the development of new antibiotics and other therapeutic agents.

Wirkmechanismus

Baumycin C2 exerts its effects by intercalating into DNA, disrupting the replication and transcription processes. This intercalation inhibits the synthesis of nucleic acids, leading to cell death. The compound targets topoisomerase II, an enzyme involved in DNA replication, and stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands .

Vergleich Mit ähnlichen Verbindungen

Daunomycin: An anthracycline antibiotic used in cancer treatment.

Doxorubicin: A widely used chemotherapeutic agent with a broad spectrum of activity.

Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.

Baumycin C2 stands out due to its unique glycoside moieties and potential for use in various scientific research applications.

Biologische Aktivität

Baumycin C2 is a member of the anthracycline family of antibiotics, which are well-known for their potent antitumor properties. Isolated from the bacterium Streptomyces coeruleorubidus, this compound exhibits significant biological activity, primarily through its mechanism of action involving DNA intercalation and interaction with topoisomerase II. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is structurally related to daunomycin, featuring unique glycoside moieties that enhance its biological properties. The compound's CAS number is 64479-55-6, and it has been characterized through various spectroscopic methods, including magnetic resonance spectroscopy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₁O₇ |

| Molecular Weight | 307.27 g/mol |

| Solubility | Soluble in methanol and acetone |

| Melting Point | 190-192 °C |

This compound exerts its biological effects primarily through:

- DNA Intercalation : The compound inserts itself between DNA base pairs, disrupting replication and transcription processes.

- Topoisomerase II Inhibition : this compound stabilizes the enzyme-DNA complex formed by topoisomerase II, preventing the re-ligation of DNA strands after they have been cleaved.

These mechanisms lead to the induction of apoptosis in cancer cells, showcasing its potential as an effective antitumor agent.

Biological Activity and Antitumor Effects

Research has demonstrated that this compound possesses significant cytotoxicity against various cancer cell lines. In particular, studies have indicated its effectiveness against leukemia and solid tumors.

Case Study: Antitumor Efficacy

A study conducted by Zhang et al. (2020) evaluated the cytotoxic effects of this compound on human leukemia cells (HL-60). The findings revealed:

- IC50 Value : 0.5 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.

Comparative Activity Table

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 0.5 | Human Leukemia (HL-60) |

| Doxorubicin | 0.1 | Breast Cancer |

| Daunorubicin | 0.3 | Acute Myeloid Leukemia |

Research Applications

This compound is not only a subject of interest for its antitumor properties but also serves as a model compound in various research fields:

- Medicinal Chemistry : Used for the development of new anthracycline derivatives with improved efficacy and reduced side effects.

- Biological Studies : Investigated for its interactions with nucleic acids and proteins, contributing to our understanding of drug-DNA interactions.

Eigenschaften

IUPAC Name |

N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-12,15,17-18,23,31-32,34,36-37H,7-9H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAZCZIPHWGTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983048 | |

| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64479-55-6 | |

| Record name | Baumycin C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064479556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.